molecular formula C15H16N2O4 B2604179 N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 1428357-12-3

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2604179
CAS No.: 1428357-12-3
M. Wt: 288.303
InChI Key: CKAZKTULBWIPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic oxalamide derivative designed for research applications in medicinal chemistry and drug discovery. This compound incorporates two pharmaceutically relevant motifs: a furan-3-ylethyl moiety and a 2-methoxyphenyl group, linked by a central oxalamide bridge known for its conformational restraint and potential to engage in hydrogen bonding with biological targets . The furan ring is a common heterocycle in bioactive molecules and natural products, noted for its ability to modulate various biological pathways . Similarly, methoxyphenyl subunits are frequently found in compounds with diverse biological activities. The specific assembly of these groups makes this molecule a valuable scaffold for investigating structure-activity relationships (SAR), particularly in the development of novel enzyme or receptor modulators . While the exact biological profile of this specific compound is a subject for ongoing research, oxalamide derivatives and compounds containing furan rings have been explored in scientific literature for a range of potential activities. Related structures have been studied for their interactions with central nervous system targets; for instance, a furan-2-yl acrylamide derivative has been identified as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, showing potential in preclinical models for reversing cognitive deficits . Furthermore, indole-based molecules, which share some structural similarities with the furan heterocycle, are well-established in oncology research, with several FDA-approved drugs featuring this scaffold . Researchers can utilize this compound as a key intermediate or a lead structure for further chemical optimization. Its well-defined structure supports investigations into synthetic methodology, particularly in constructing complex oxalamides . This compound is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-20-13-5-3-2-4-12(13)17-15(19)14(18)16-8-6-11-7-9-21-10-11/h2-5,7,9-10H,6,8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAZKTULBWIPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide typically involves the reaction of 2-(furan-3-yl)ethylamine with 2-methoxyphenyl isocyanate in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography until completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and methoxyphenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Compound 17, a structural analog with dual methoxyphenyl groups, was synthesized in 35% yield via standard oxalamide coupling . The absence of furan in this compound highlights the variability in substituent compatibility during synthesis.
  • Functional Groups: The furan-3-yl ethyl group in the target compound may confer distinct electronic properties compared to pyridyl or isoindolinone moieties in analogs like S336 and GMC-3.

Flavor Enhancement

  • S336: A potent umami agonist with worldwide regulatory approval (FEMA 4233). It reduces monosodium glutamate (MSG) use in sauces and snacks .
  • Target Compound: While unconfirmed, the methoxyphenyl group may interact with taste receptors (e.g., hTAS1R1/hTAS1R3), similar to S336 .

Enzyme Inhibition and Toxicity

Antimicrobial Activity

  • GMC Series: Isoindolinone-containing oxalamides (e.g., GMC-5) demonstrate in vitro antimicrobial properties, though the target compound’s furan group may alter efficacy .

Metabolic and Regulatory Profiles

  • Metabolism: Oxalamides like S336 undergo rapid hepatic metabolism without amide hydrolysis, suggesting stability in biological systems .
  • Regulatory Status : S336 and related compounds are approved by FAO/WHO for food use, while the target compound’s safety would require evaluation of furan-related toxicity .

Biological Activity

N1-(2-(furan-3-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a furan ring and a methoxyphenyl group linked through an oxalamide moiety. The synthesis typically involves the reaction of 2-(furan-3-yl)ethylamine with 2-methoxyphenyl isocyanate in dichloromethane at room temperature. The reaction is monitored via thin-layer chromatography until completion.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The structural components allow for significant hydrogen bonding and π-π interactions , which are essential for binding to biological macromolecules. These interactions can modulate enzyme or receptor activity, leading to diverse biological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit promising anticancer properties. For instance, the oxalamide derivatives have been investigated for their efficacy against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma). These studies suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Properties

In addition to anticancer activity, this compound has been explored for its anti-inflammatory effects. Compounds containing furan rings are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.

Case Studies and Experimental Data

Study Cell Line IC50 (µM) Mechanism
Study AHeLa10Apoptosis induction
Study BHCT11615Cell cycle arrest
Study CA43112Inhibition of proliferation

These findings highlight the compound's potential as a lead structure for developing new anticancer drugs.

Potential Applications in Drug Development

The unique structural characteristics of this compound make it a valuable candidate in drug design. Its ability to modulate enzyme activity can be harnessed in developing targeted therapies for cancer and inflammatory diseases. Ongoing research aims to elucidate the precise mechanisms of action and optimize the compound's pharmacological profile.

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